molecular formula C19H20N4O2S B2789685 2-(Pyridin-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705103-67-8

2-(Pyridin-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2789685
CAS No.: 1705103-67-8
M. Wt: 368.46
InChI Key: VGPOYUGVCWDKEN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridine ring, a piperidine scaffold, and a 1,2,4-oxadiazole-thiophene hybrid moiety. The pyridinyl group enhances solubility and binding affinity, while the oxadiazole-thiophene system may contribute to π-π stacking interactions and metabolic stability . The piperidine ring provides conformational flexibility, which is critical for optimizing pharmacophore alignment.

Properties

IUPAC Name

2-pyridin-3-yl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-18(10-14-3-1-6-20-11-14)23-7-2-4-15(12-23)9-17-21-19(22-25-17)16-5-8-26-13-16/h1,3,5-6,8,11,13,15H,2,4,7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPOYUGVCWDKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Pyridin-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that combines elements from pyridine, thiophene, and oxadiazole. This structure suggests potential biological activities due to the presence of multiple heterocyclic rings known for their pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Structure and Properties

The compound features:

  • A pyridine ring which is often associated with various biological activities.
  • A thiophene ring known for its electronic properties and potential in medicinal chemistry.
  • An oxadiazole moiety, which has been recognized for its antibacterial and anti-HIV activities.

The molecular formula is C19H22N4OSC_{19}H_{22}N_4OS, indicating a significant molecular weight that may influence its bioactivity.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of substituents on the phenyl or pyridine rings can enhance activity, suggesting a structure-activity relationship (SAR) that merits further investigation.

Compound TypeTarget Bacteria/FungiActivity Level
Oxadiazole DerivativesStaphylococcus aureusHigh
Oxadiazole DerivativesEscherichia coliModerate
Oxadiazole DerivativesCandida albicansModerate

Anticancer Activity

Studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range . The mechanism often involves apoptosis induction through caspase activation, which is crucial for therapeutic efficacy.

Cell LineIC50 (μM)Mechanism of Action
MCF-70.48Apoptosis via caspase activation
HCT-1160.78Cell cycle arrest

Case Studies

A notable study involved synthesizing various 1,2,4-oxadiazole derivatives and assessing their biological activity against cancer cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance anticancer properties. For instance, compounds with electron-withdrawing groups at specific positions exhibited higher potency .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds suggests that:

  • Substituents on the aromatic rings can modulate biological activity.
  • The spatial arrangement of heterocycles influences interaction with biological targets.
  • Hydrophobic interactions between aromatic systems and target proteins are critical for efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Steps Reference
2-(Pyridin-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone Piperidine-ethanone-oxadiazole Pyridin-3-yl, thiophen-3-yl Hypothetical: Likely involves oxadiazole cyclization and piperidine alkylation
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., 22–28 ) Piperidine-ethanone-tetrazole Aryl groups (e.g., phenyl, tolyl) Chloroacetyl chloride intermediate + piperidine substitution
1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone Piperidine-ethanone-oxadiazole m-Tolyl, thiophen-2-yl m-Methylphenylacetic acid → cyclization to oxadiazole

Functional and Pharmacological Insights

  • Steric Considerations : The pyridin-3-yl group’s planar structure may improve target engagement compared to the m-tolyl group’s steric hindrance in ’s derivative.
  • Synthetic Complexity : The tetrazole derivatives () require fewer steps but may face regioselectivity challenges during tetrazole formation. In contrast, oxadiazole synthesis () demands precise control of cyclization conditions.

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates with carboxylic acids or esters under reflux conditions . Subsequent coupling of the oxadiazole moiety to the piperidine ring requires catalysts like EDCI/HOBt in anhydrous DMF . Final steps involve introducing the pyridinyl and thiophenyl groups through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) . Key parameters include temperature control (60–100°C), solvent selection (DMF, DCM), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing intermediates and the final compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the oxadiazole ring and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS is critical for verifying molecular weight and detecting side products (e.g., incomplete cyclization) .

Q. How can solubility and stability be optimized for in vitro bioactivity assays?

  • Methodological Answer :
  • Solubility : Test solvents like DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
  • Stability : Conduct pH-dependent stability studies (pH 2–9) using UV-Vis spectroscopy. For light-sensitive components, store solutions in amber vials .

Q. What preliminary biological activities have been reported for structurally similar compounds?

  • Methodological Answer : Analogous oxadiazole-piperidine hybrids exhibit antimicrobial (MIC = 2–8 µg/mL against S. aureus) and kinase inhibitory activity (IC50_{50} < 1 µM for JAK3) . Prioritize assays like bacterial growth inhibition or enzyme-linked immunosorbent assays (ELISA) for initial screening .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the 1,2,4-oxadiazole intermediate?

  • Methodological Answer :
  • Cyclization Optimization : Use microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. 12 hours) and improve yields by 20–30% .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted hydrazides .

Q. What strategies resolve contradictions in spectral data (e.g., ambiguous NOE effects in NMR)?

  • Methodological Answer :
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC to assign quaternary carbons and differentiate regioisomers .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethyl acetate/hexane mixtures .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the thiophenyl group with furan or phenyl rings to assess electronic effects .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate metabolic stability .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal stability assays) to identify bioavailability issues .
  • Formulation Adjustments : Use lipid nanoparticles or PEGylation to enhance half-life in rodent models .

Q. How can the mechanism of action be elucidated for ambiguous biological activity?

  • Methodological Answer :
  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • Chemical Proteomics : Use affinity-based probes (click chemistry) to pull down interacting proteins from lysates .

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